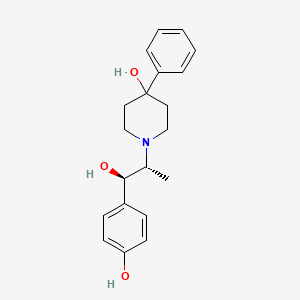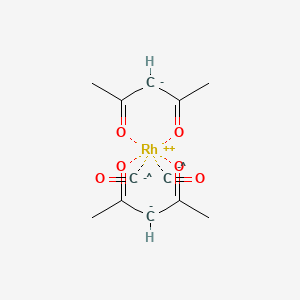
4-(chloromethyl)-2,5-dipyridin-3-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2,5-dipyridin-3-ylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl and dipyridinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2,5-dipyridin-3-ylpyridine typically involves the chloromethylation of a pyridine derivative. One common method is the reaction of 2,5-dipyridin-3-ylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2,5-dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyridine rings or the chloromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated or hydroxylated product.
Applications De Recherche Scientifique
4-(Chloromethyl)-2,5-dipyridin-3-ylpyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry to create novel materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of multi-functional compounds.
Mécanisme D'action
The mechanism of action of 4-(chloromethyl)-2,5-dipyridin-3-ylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The molecular pathways involved would vary based on the target and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)pyridine: A simpler analog with a single pyridine ring and a chloromethyl group.
2,5-Dipyridin-3-ylpyridine: Lacks the chloromethyl group but retains the dipyridinyl substitution pattern.
4-(Bromomethyl)-2,5-dipyridin-3-ylpyridine: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
4-(Chloromethyl)-2,5-dipyridin-3-ylpyridine is unique due to the combination of its chloromethyl group and dipyridinyl substitution, which confer distinct reactivity and potential for diverse applications. The presence of multiple pyridine rings enhances its ability to coordinate with metal ions, making it valuable in coordination chemistry and materials science .
Propriétés
Formule moléculaire |
C16H12ClN3 |
|---|---|
Poids moléculaire |
281.74 g/mol |
Nom IUPAC |
4-(chloromethyl)-2,5-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C16H12ClN3/c17-8-14-7-16(13-4-2-6-19-10-13)20-11-15(14)12-3-1-5-18-9-12/h1-7,9-11H,8H2 |
Clé InChI |
KIINLCHIYUJAAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC=C(C(=C2)CCl)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


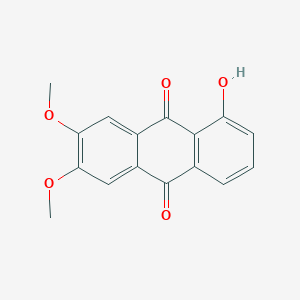
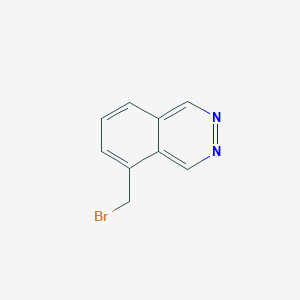
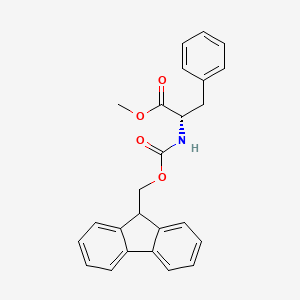
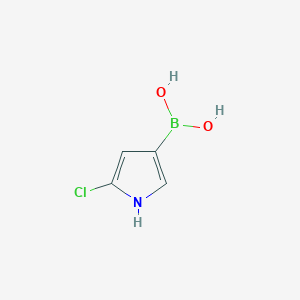
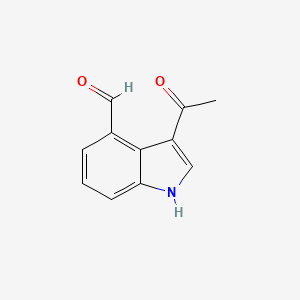
![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
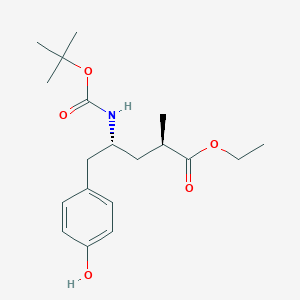
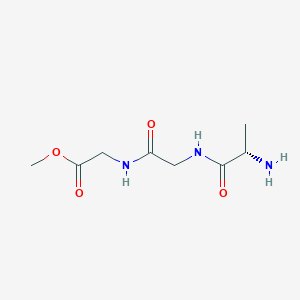
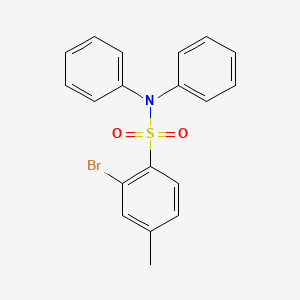
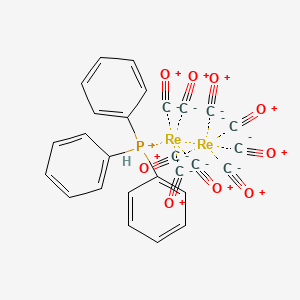
![1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one](/img/structure/B15250130.png)
